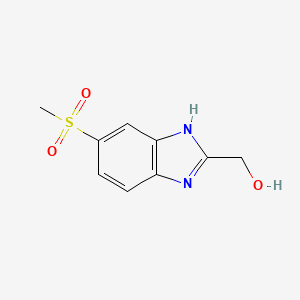
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formaldehyde and a sulfonyl chloride under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (6-methylsulfonyl-1H-benzimidazol-2-yl)methanol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole ring .
Scientific Research Applications
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (6-methylsulfonyl-1H-benzimidazol-2-yl)methanol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with the replication of viruses by binding to their active sites . The presence of the methylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1-methyl-2-(methylsulfonyl)-1H-benzimidazole: A closely related compound with similar chemical properties.
2-(methylsulfonyl)-1H-benzimidazole:
Uniqueness
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both the methylsulfonyl group and the methanol moiety. This combination of functional groups can enhance the compound’s solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O3S/c1-15(13,14)6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
ADXABKWOECHXDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


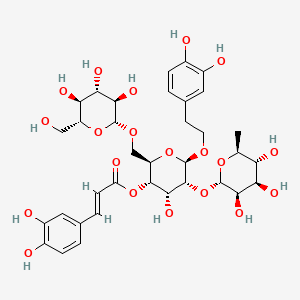
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

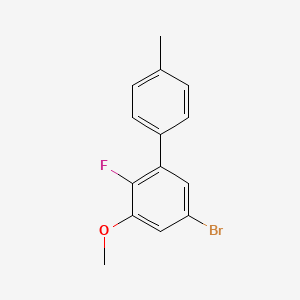
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
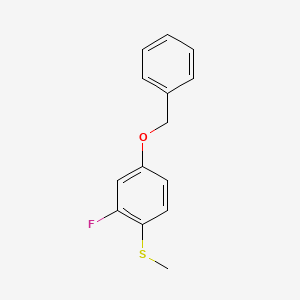

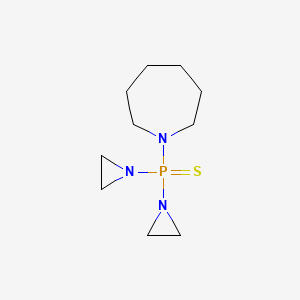
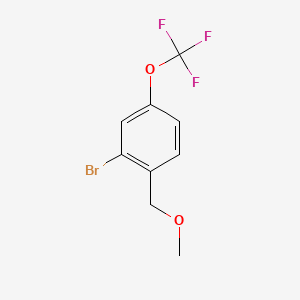

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

